molecular formula C17H15N3 B120503 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 768398-03-4

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No.: B120503
CAS No.: 768398-03-4
M. Wt: 261.32 g/mol
InChI Key: OLZONQCQODMZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Imidazo[1,2-a]pyridine Derivatives in Chemical Research

Imidazo[1,2-a]pyridines emerged as a privileged scaffold in medicinal chemistry during the mid-20th century, with early interest driven by their structural resemblance to purine bases. The discovery of Zolpidem, a GABA_A receptor agonist, in the 1980s marked a turning point, highlighting the therapeutic potential of this heterocyclic system. Subsequent studies revealed that substitutions at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring significantly influence bioactivity, prompting systematic exploration of derivatives. For example:

  • 1987 : Synthesis of Alpidem, an anxiolytic agent, demonstrated the scaffold’s adaptability for central nervous system targets.
  • 2000s : Advances in multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé) enabled efficient access to diverse imidazo[1,2-a]pyridines.

The introduction of electron-donating groups (e.g., p-tolyl) and polar substituents (e.g., acetonitrile) further expanded pharmacological relevance, particularly in kinase inhibition and anticancer research.

Significance of the 3-yl-Acetonitrile Functional Group

The 3-yl-acetonitrile moiety in this compound enhances both synthetic utility and biological activity:

  • Synthetic Flexibility : The nitrile group serves as a handle for further functionalization via hydrolysis, reduction, or cycloaddition reactions. For instance, it can be converted to primary amines or carboxylic acids, broadening access to derivative libraries.
  • Bioactivity Modulation : Cyanoethyl groups improve binding affinity to hydrophobic enzyme pockets. In kinase inhibition assays, derivatives with this substituent exhibit enhanced selectivity for Aurora kinases (IC₅₀: 0.6–1.3 μM).

Table 1: Physicochemical Properties of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

Property Value Source
Molecular Formula C₁₇H₁₅N₃
Molecular Weight 261.32 g/mol
LogP (Partition Coefficient) 2.8
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Acceptors 2

Evolution of Research Interest in p-Tolyl Substituted Imidazopyridines

The p-tolyl group (4-methylphenyl) at the 2-position of the imidazo[1,2-a]pyridine ring confers steric bulk and electron-donating effects, which stabilize π-π interactions in protein binding pockets. Key milestones include:

  • 2012 : A PLOS One study demonstrated that p-tolyl-substituted derivatives inhibit PI3K and MAPK signaling pathways, inducing G₁ phase cell cycle arrest in cancer cells.
  • 2022 : Structural analyses revealed that the p-tolyl group enhances binding to the hydrophobic cleft of Aurora-A kinase, reducing IC₅₀ values by 40% compared to unsubstituted analogs.

Table 2: Biological Activities of p-Tolyl Imidazopyridines

Activity Model System Result Source
Anticancer (Aurora Kinase Inhibition) NCI-H358 cells IC₅₀: 0.6 μM (Aurora-A)
Anticholinesterase Human AChE IC₅₀: 79 μM
Antibacterial Staphylococcus aureus MIC: 12.5 μg/mL

Current Research Landscape and Academic Relevance

Recent studies focus on covalent modification strategies and structure-activity relationship (SAR) optimization:

  • Covalent Inhibitors : A 2024 Organic & Biomolecular Chemistry study leveraged the acetonitrile group to develop KRAS G12C inhibitors via thiol-Michael addition, achieving nanomolar potency in lung cancer models.
  • Synthetic Innovations : Solvent-free mechanochemical synthesis (2023) reduced reaction times to <30 minutes while maintaining >85% yield, addressing scalability challenges.
  • Multidisciplinary Applications : Beyond oncology, the compound is explored as a fluorescent probe for amyloid-β aggregation in Alzheimer’s disease.

Challenges and Future Directions :

  • Improving metabolic stability via deuteration of the methyl groups.
  • Exploring hybrid scaffolds combining imidazopyridine with quinoline or indole moieties.

Properties

IUPAC Name

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-12-3-6-14(7-4-12)17-15(9-10-18)20-11-13(2)5-8-16(20)19-17/h3-8,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZONQCQODMZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172973
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768398-03-4
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768398-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial-Scale Optimization

A representative large-scale synthesis (8 kg starting material) achieved a 69.73% yield through the following optimized parameters:

ParameterValue/RangeImpact on Yield
Methyl iodide additionPre-cooled to 15°CReduces side reactions
Cyanation temperature82–84°CMaximizes conversion
Hydrolysis duration13.5 hours at refluxEnsures complete decyanation
pH adjustment precision5.3 ± 0.1Optimizes crystallization

This method’s robustness is evidenced by HPLC purity >98%, though it requires handling hazardous cyanides and high-energy reflux conditions.

Iodine-Catalyzed One-Pot Cyclization Strategy

Substrate Scope and Limitations

The protocol achieves moderate yields (45–72%) for analogous structures:

Substituent on AldehydeYield (%)
4-Methyl (p-tolyl)68
4-Nitro57
4-Methoxy72

While demonstrating milder conditions than the patent method, this approach requires post-synthetic modifications to introduce the acetonitrile group, potentially limiting its direct applicability.

Advanced Optimization Strategies

Solvent Engineering in Cyanation

Replacing water with DMF in the cyanation step (Patent Example 1) increased yield by 12% due to improved solubility of sodium cyanide. However, this modification necessitated additional purification steps to remove residual solvent.

Catalytic System Modifications

Screening alternative Lewis acids (ZnCl₂, FeCl₃) in the iodine method revealed:

CatalystYield (%)Reaction Time (h)
I₂6824
ZnCl₂5436
FeCl₃4248

Iodine’s superior performance is attributed to its dual role in activating both imine and isocyanide components .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, a pivotal step in synthesizing bioactive molecules.

Acid-Catalyzed Hydrolysis

Conditions :

  • Reagents : H₂SO₄ (40 g) + HCl (20 mL) in H₂O

  • Temperature : 90–105°C

  • Duration : 36 hours

  • Workup : Neutralization with NaOH to pH 3.8–4.2

Outcome :

  • Product: 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid

  • Yield: ~100% (10 g starting material → 10 g product)

Mechanism :
The reaction proceeds via protonation of the nitrile group, followed by nucleophilic water attack to form an intermediate imidic acid, which tautomerizes to the carboxylic acid .

Base-Catalyzed Hydrolysis (Microwave-Assisted)

Conditions :

  • Reagents : KOH (1.7 g) in MeOH/H₂O

  • Microwave Irradiation : 80 W for 5 minutes

  • Workup : Neutralization with HCl

Outcome :

  • Product: Same carboxylic acid as above

  • Yield: 78%

Comparison of Methods :

ParameterAcid-Catalyzed Base-Catalyzed (Microwave)
Temperature90–105°CAmbient (microwave-assisted)
Reaction Time36 hours5 minutes
Yield~100%78%
ScalabilityIndustrial scaleLab-scale optimized

Halogenation and Amide Formation

The carboxylic acid derived from hydrolysis is further functionalized to synthesize Zolpidem.

Halogenation with POCl₃

Conditions :

  • Reagent : Phosphorus oxychloride (POCl₃) in CH₂Cl₂/toluene

  • Temperature : 40–45°C

  • Intermediate : Acyl chloride

Subsequent Reaction :

  • Condensation : With 40% aqueous dimethylamine at 15–20°C

  • Product : N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Zolpidem)

  • Yield : Not explicitly stated, but process is industrially validated .

Nucleophilic Substitution at the Nitrile Group

While direct evidence is limited in provided sources, the nitrile group’s inherent reactivity suggests potential for:

  • Reduction : To primary amines (e.g., using LiAlH₄).

  • Cyanoalkylation : Participation in Friedel-Crafts or Grignard reactions.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 120°C, limiting high-temperature applications .

  • Solvent Compatibility : Reacts optimally in polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to the presence of the imidazo[1,2-a]pyridine moiety, which is associated with various biological activities.

Anticancer Activity

Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

Neurological Research

The imidazo[1,2-a]pyridine scaffold is also linked to neurological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems and their potential use in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study demonstrated that derivatives of imidazo[1,2-a]pyridine could protect neuronal cells from oxidative stress-induced damage. This suggests that this compound may have neuroprotective properties worth investigating further.

Synthetic Applications

In synthetic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced or altered biological activities.

Pharmacological Studies

Pharmacological studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses. Research has focused on:

  • Pharmacokinetics: Understanding how the compound is absorbed, distributed, metabolized, and excreted.
  • Toxicology: Assessing the safety profile and potential side effects associated with its use.

Table 2: Summary of Research Findings

Application AreaFindings
Medicinal ChemistryPotential anticancer and antimicrobial properties identified; further studies recommended
Neurological ResearchNeuroprotective effects observed; implications for neurodegenerative disease treatment
Synthetic ApplicationsUseful as an intermediate for synthesizing complex molecules
Pharmacological StudiesOngoing studies on pharmacokinetics and toxicology; safety assessments needed

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile is related to its interaction with GABAA receptors. As an impurity of zolpidem, it likely shares a similar mechanism, which involves binding to the GABAA receptor and enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This leads to sedative and hypnotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of imidazo[1,2-a]pyridine derivatives allows for extensive modifications. Below is a comparative analysis of 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile with key analogs:

Structural and Physicochemical Properties

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (768398-03-4) 6-Methyl, 2-p-tolyl, 3-acetonitrile C₁₇H₁₅N₃ 261.32 High purity (>95%), acetonitrile functional group, hypnotic/sedative precursor
2-(4-(7-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile (27) 7-(4-Methoxyphenyl), 4-phenyl, 3-acetonitrile C₂₃H₁₈N₃O 340.40 Methoxy group enhances solubility; lower ligand efficiency compared to parent
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) 7-Thiophene, 5-fluorobenzonitrile C₁₇H₁₀FN₃S 320.34 Thiophene and fluorine improve electron-withdrawing properties; antiviral potential
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile (82626-72-0) 6-Chloro, 2-(4-chlorophenyl), 3-acetonitrile C₁₅H₉Cl₂N₃ 302.16 Chlorine substituents increase lipophilicity; potential cytotoxicity
2-[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (88570-78-9) 6-Methyl, 2-(5-methylthiophene), 3-acetonitrile C₁₆H₁₃N₃S 267.35 Methylthiophene enhances π-π stacking; unconfirmed bioactivity

Pharmacological Activity

  • Anti-inflammatory Activity : Derivatives of the target compound, such as N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide , exhibit higher anti-inflammatory activity than aspirin in preclinical models .
  • Hypnotic/Sedative Applications: The parent compound’s ester derivatives (e.g., ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate, CAS 193979-47-4) are intermediates in zolpidem synthesis, highlighting its role in GABA receptor modulation .
  • Electron-Donating vs. Withdrawing Groups :
    • Methoxy and methyl groups (as in Compound 27 ) improve solubility but reduce binding affinity compared to the parent compound.
    • Chlorine substituents (CAS 82626-72-0 ) increase membrane permeability but may introduce hepatotoxicity risks.

Biological Activity

2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile, identified by its CAS number 768398-03-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and case studies.

The molecular formula of the compound is C17H15N3C_{17}H_{15}N_{3} with a molecular weight of 261.32 g/mol. Its structure includes an imidazo[1,2-a]pyridine core, which is often associated with diverse biological activities.

PropertyValue
Molecular Weight261.32 g/mol
Molecular FormulaC17H15N3
XLogP32.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Topological Polar Surface Area41.1 Ų

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. For instance, a study conducted by Salunkhe et al. (2014) reported that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a screening assay, the compound was tested against Klebsiella pneumoniae and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae32
Bacillus cereus16

These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activities in various studies. Research indicates that compounds containing this structure can inhibit cancer cell proliferation and induce apoptosis.

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. For example, a study demonstrated that derivatives of imidazo[1,2-a]pyridine could inhibit the growth of MCF-7 breast cancer cells through apoptosis induction.

Case Study: Anticancer Efficacy

A recent investigation focused on the effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12
A549 (Lung)18
HeLa (Cervical)15

These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Q & A

Basic: How can synthetic protocols for 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile be optimized?

Answer:
Synthetic optimization often involves multicomponent reactions (MCRs). For example, a three-component reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes (e.g., 4-methyl benzaldehyde) and Meldrum’s acid under varying conditions (solvent, temperature, catalyst) can yield imidazo[1,2-a]pyridine derivatives. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reflux conditions (80–100°C) are typically required for full conversion.
    Reaction progress should be monitored via TLC or HPLC, and yields can be improved by iterative adjustment of stoichiometry (see Table 1 in for condition screening) .

Advanced: What computational methods support the design of novel imidazo[1,2-a]pyridine derivatives from this compound?

Answer:
Density Functional Theory (DFT) studies are critical for predicting reactivity and regioselectivity. For example:

  • Reaction path analysis : Quantum chemical calculations (e.g., B3LYP/6-31G*) model transition states in cyclization steps.
  • Charge distribution mapping : Identifies nucleophilic/electrophilic sites in intermediates, aiding functionalization strategies.
  • Frontier molecular orbital (FMO) analysis : Predicts sites for electrophilic aromatic substitution (e.g., C-3 position reactivity in imidazo[1,2-a]pyridines) .
    Combined with experimental validation, these methods reduce trial-and-error approaches in reaction design .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., characteristic shifts for acetonitrile protons at ~3.5–4.0 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC-PDA : Assesses purity (>95% required for biological assays).
  • X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives (e.g., distinguishing C-3 vs. C-5 substitution) .

Advanced: How can contradictions in biological activity data for analogs be resolved?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines).
  • Structural heterogeneity : Ensure derivatives are free of regioisomers (e.g., C-3 vs. C-5 acylation products).
  • Solubility effects : Use DMSO controls to rule out false negatives in cell-based assays.
    Meta-analyses of SAR (Structure-Activity Relationship) datasets, combined with molecular docking (e.g., AutoDock Vina), help reconcile conflicting results .

Basic: What are the key functionalization strategies for this compound?

Answer:

  • Friedel-Crafts acylation : Acetylation at C-3 using acetyl chloride/AlCl₃ yields pharmacophores with enhanced bioactivity.
  • Nucleophilic substitution : Replace the acetonitrile group with amines or thiols under basic conditions.
  • Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyridine ring .

Advanced: How do solvent and catalyst systems influence regioselectivity in derivatization?

Answer:

  • Polar solvents (DMF, DMSO) : Favor SNAr (nucleophilic aromatic substitution) at electron-deficient positions.
  • Pd-based catalysts : Enable C-H activation at sterically hindered sites (e.g., C-6 methyl group adjacent positions).
  • Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving regioselectivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Antimicrobial agents : Derivatives show MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • Anticancer leads : IC₅₀ values <10 µM reported for breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Antiviral scaffolds : Inhibit viral proteases (e.g., SARS-CoV-2 Mpro) via π-π stacking interactions .

Advanced: How can reaction fundamentals inform reactor design for scale-up?

Answer:

  • Kinetic profiling : Determine rate-limiting steps (e.g., imidazole ring closure) to optimize residence time in flow reactors.
  • Mass transfer analysis : Use Computational Fluid Dynamics (CFD) to design baffled reactors for exothermic reactions.
  • Thermodynamic data : Estimate ΔH and ΔS via DSC to prevent thermal degradation during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.